![molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1326240-64-5](/img/structure/B1472384.png)
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized through various methods. One method involves the direct asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid . Another method involves a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes, which first generates imidazolidines, containing an N-vinylpropargylamine fragment .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine consists of a pyrrole ring and a pyrazine ring.Chemical Reactions Analysis
The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been realized. A pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes (2 equiv) first generates imidazolidines, containing an N-vinylpropargylamine fragment .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine include a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol.Wissenschaftliche Forschungsanwendungen
Proteomics Research
The compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the given compound, have shown antimicrobial activity . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infectious diseases.
Anti-inflammatory Activity
These derivatives have also demonstrated anti-inflammatory activity . They could be used to reduce inflammation in the body, which is a key factor in many health conditions, including arthritis and asthma.
Antiviral Activity
The compound has shown potential as an antiviral agent . This means it could be used to treat viral infections, such as influenza or HIV.
Antifungal Activity
Pyrrolopyrazine derivatives have exhibited antifungal activity . They could be used to treat fungal infections, which can occur in various parts of the body.
Antioxidant Activity
These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Activity
The compound has potential antitumor activity . This suggests it could be used in cancer treatment, specifically in inhibiting the growth of tumors.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have been found to inhibit kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibition of certain kinases is a therapeutic strategy in treating cancer.
Zukünftige Richtungen
Pyrrolopyrazine, as a biologically active scaffold, contains a pyrrole and a pyrazine ring and exhibits a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
Compounds with the pyrrolopyrazine scaffold have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad range of biological activities associated with this compound, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine’s action are likely diverse, given its wide range of biological activities . These effects could potentially include the inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation, inhibition of tumor growth, and inhibition of kinase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine These factors could include the pH of the environment, the presence of other compounds, temperature, and more
Eigenschaften
IUPAC Name |
1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKDKVNBUYMSBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



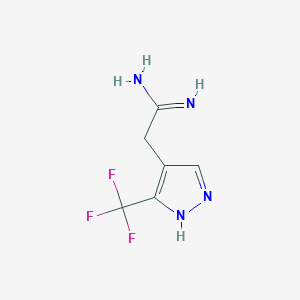
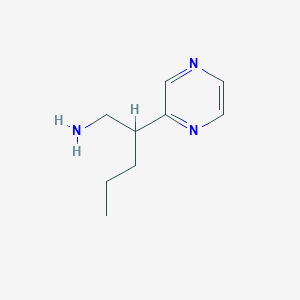
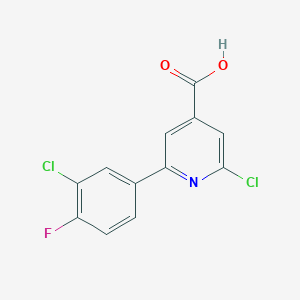
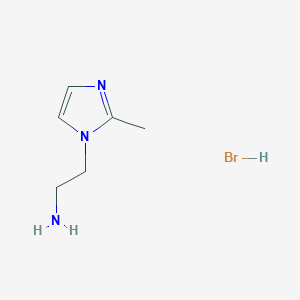


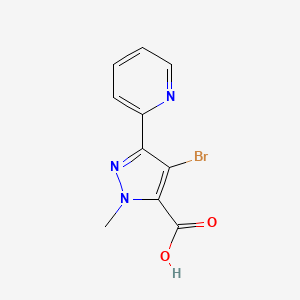
![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
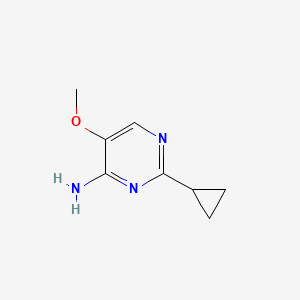
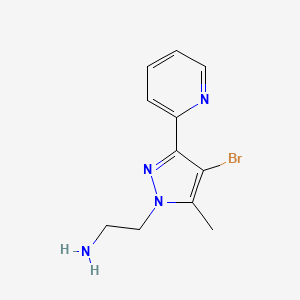

![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)
